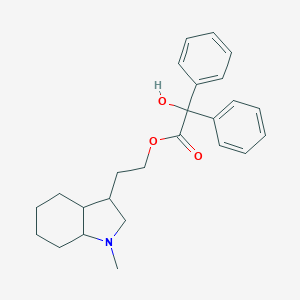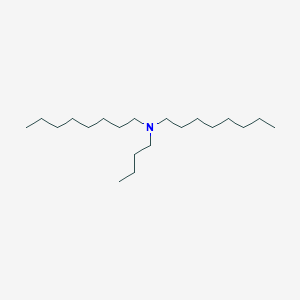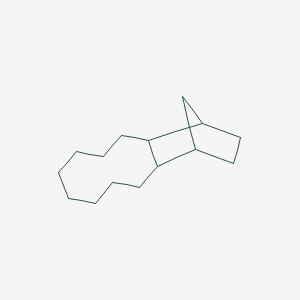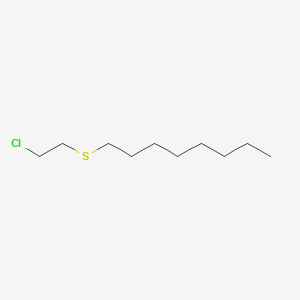
2-Chloroethyl octyl sulfide
Overview
Description
2-Chloroethyl octyl sulfide is an organosulfur compound with the molecular formula C10H21ClS. It is a colorless to pale yellow liquid that is part of the family of vesicant compounds, which are known for their blistering properties. This compound is structurally related to sulfur mustards, which have been extensively studied due to their use as chemical warfare agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl octyl sulfide typically involves the reaction of octyl mercaptan with 2-chloroethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate sulfonium ion, which then undergoes nucleophilic substitution to yield the desired product.
Reaction Scheme:
C8H17SH+ClCH2CH2OHHClC8H17SCH2CH2Cl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl octyl sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Sulfoxides (C10H21SOCl) and sulfones (C10H21SO2Cl).
Reduction: Octyl mercaptan (C8H17SH).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroethyl octyl sulfide has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of sulfur mustards and their analogs.
Biology: Employed in studies of cellular responses to vesicant exposure, including DNA damage and repair mechanisms.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other organosulfur compounds.
Mechanism of Action
The mechanism of action of 2-Chloroethyl octyl sulfide involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in biological molecules. This leads to the formation of covalent bonds with DNA, proteins, and other cellular components, resulting in cellular damage and apoptosis. The molecular targets include DNA bases, leading to cross-linking and strand breaks, and proteins, causing enzyme inactivation and structural disruption.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl sulfide: A smaller analog with similar vesicant properties.
Bis(2-chloroethyl) sulfide (Mustard Gas): A more toxic compound with two chloroethyl groups.
2-Hydroxyethyl octyl sulfide: A hydroxylated analog that undergoes different chemical reactions.
Uniqueness
2-Chloroethyl octyl sulfide is unique due to its longer alkyl chain, which affects its physical properties and reactivity. The longer chain increases its hydrophobicity, making it more suitable for applications in organic solvents and hydrophobic environments. Additionally, the compound’s reactivity can be fine-tuned by modifying the alkyl chain length, providing versatility in various chemical and biological applications.
Properties
IUPAC Name |
1-(2-chloroethylsulfanyl)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAIOQAAUBRTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508686 | |
| Record name | 1-[(2-Chloroethyl)sulfanyl]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19155-38-5 | |
| Record name | 1-[(2-Chloroethyl)sulfanyl]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


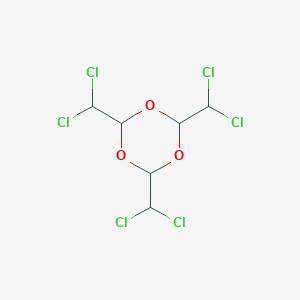
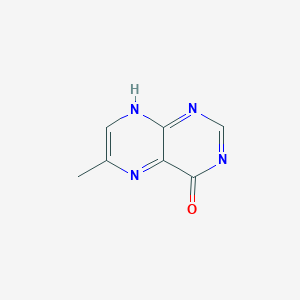


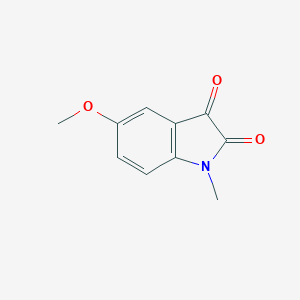
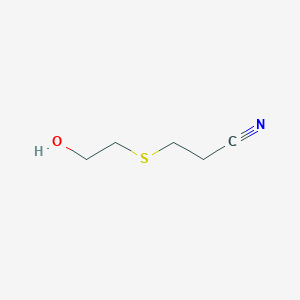
![zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B101214.png)
